N-(5-bromopyridin-2-yl)-4-tert-butylbenzamide
Overview
Description
N-(5-bromopyridin-2-yl)-4-tert-butylbenzamide is an organic compound that belongs to the class of amides It features a pyridine ring substituted with a bromine atom at the 5-position and a benzamide moiety with a tert-butyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromopyridin-2-yl)-4-tert-butylbenzamide typically involves the reaction of 5-bromo-2-aminopyridine with 4-tert-butylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or toluene, under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromopyridin-2-yl)-4-tert-butylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, although these are less common for this specific structure.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols, and may require a catalyst or base.
Coupling Reactions: Often use palladium catalysts and boronic acids or esters as coupling partners.
Major Products Formed
Substitution Reactions: Yield substituted pyridine derivatives.
Coupling Reactions: Produce biaryl or heteroaryl compounds.
Scientific Research Applications
N-(5-bromopyridin-2-yl)-4-tert-butylbenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biological assays to study protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-(5-bromopyridin-2-yl)-4-tert-butylbenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular receptor or enzyme, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine-amide structure but lack the bromine and tert-butyl substituents.
3-bromoimidazo[1,2-a]pyridines: These compounds have a similar bromopyridine core but differ in the attached functional groups and overall structure.
Uniqueness
N-(5-bromopyridin-2-yl)-4-tert-butylbenzamide is unique due to the presence of both the bromine atom and the tert-butyl group, which can influence its reactivity and interactions with biological targets. These substituents can also affect the compound’s physical properties, such as solubility and stability, making it distinct from other similar compounds.
Properties
IUPAC Name |
N-(5-bromopyridin-2-yl)-4-tert-butylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O/c1-16(2,3)12-6-4-11(5-7-12)15(20)19-14-9-8-13(17)10-18-14/h4-10H,1-3H3,(H,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIJBCSFPAQJIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801211339 | |
Record name | N-(5-Bromo-2-pyridinyl)-4-(1,1-dimethylethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801211339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
314030-00-7 | |
Record name | N-(5-Bromo-2-pyridinyl)-4-(1,1-dimethylethyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=314030-00-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(5-Bromo-2-pyridinyl)-4-(1,1-dimethylethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801211339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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